
5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
5,6-Dimethoxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 222.2 and its IUPAC name is this compound . The compound is an orange solid .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O4 . The InChI code is 1S/C10H10N2O4/c1-15-7-3-5-6 (4-8 (7)16-2)11-12-9 (5)10 (13)14/h3-4H,1-2H3, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
This compound is an orange solid . It has a molecular weight of 222.2 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5,6-Dimethoxy-1H-indazole-3-carboxylic acid and its derivatives are utilized in various synthetic pathways, highlighting their versatility in chemical reactions. One application involves the synthesis of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes from 1,2-dimethylindazolium-3-carboxylates, derivatives of indazole alkaloid Nigellicin. These compounds serve as intermediates for further chemical transformations, such as the preparation of 1,2-dimethylindazolium-3-amidates from 1H-indazol-3-carboxylic acid, showcasing the compound's potential in synthetic organic chemistry (Schmidt et al., 2006).
Catalysis
In the realm of catalysis, this compound related frameworks are explored for their potential in facilitating various chemical reactions. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates from related indazole derivatives demonstrates the role of these compounds in creating biologically active compounds and peptidomimetics, leveraging the triazole scaffold for structural diversity and biological relevance (Ferrini et al., 2015).
Material Science
In material science, derivatives of this compound contribute to the development of new materials. The synthesis of coordination polymers incorporating indazole-based ligands showcases the structural and functional diversity attainable with indazole derivatives. These materials exhibit photoluminescence properties and have potential applications in sensing, catalysis, and as luminescent materials (Wang et al., 2016).
Bioisosteric Replacement and Biological Activity
Research into bioisosteric replacements for carboxylic acid moieties in indazole derivatives, like 1-(5-carboxyindazol-1-yl)propan-2-ones, illustrates the importance of this compound in medicinal chemistry. These studies aim to enhance the biological activity of molecules by modifying the indazole core, seeking potent dual inhibitors for therapeutic targets such as cytosolic phospholipase A2α and fatty acid amide hydrolase (Althaus et al., 2016).
Mécanisme D'action
Target of Action
Indazole derivatives have been known to exhibit a wide range of biological activities, including antiproliferative effects .
Mode of Action
Some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines
Biochemical Pathways
Given the antiproliferative activity of some indazole derivatives , it is plausible that this compound may influence pathways related to cell cycle regulation and proliferation.
Pharmacokinetics
The compound’s molecular weight (2222 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
The antiproliferative activity of some indazole derivatives suggests that this compound may induce cell cycle arrest and inhibit cell growth .
Propriétés
IUPAC Name |
5,6-dimethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-12-9(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGDDTXRWFNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NN2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611569 | |
| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29281-07-0 | |
| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29281-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




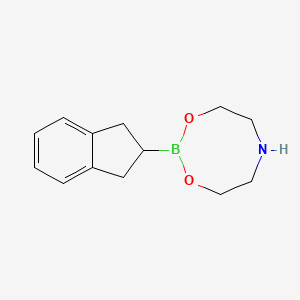
![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)
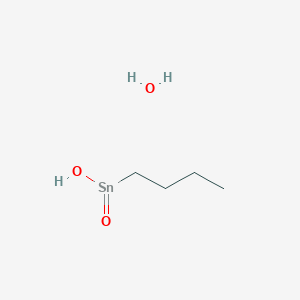
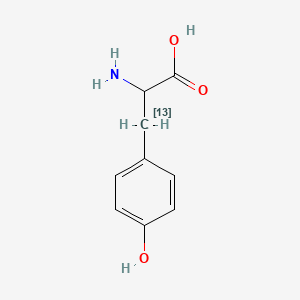
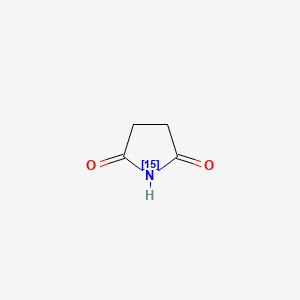



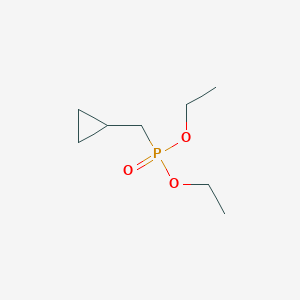



![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)